4-propyltetrahydro-2H-pyran-4-carboximidamide
Description
4-Propyltetrahydro-2H-pyran-4-carboximidamide (CAS: 1255147-43-3, Molecular Formula: C₉H₁₈N₂O, Molecular Weight: 170.25) is a bicyclic organic compound featuring a tetrahydropyran ring fused with a carboximidamide functional group. Its structural uniqueness lies in the combination of a six-membered oxygen-containing ring and a reactive amidine moiety, enabling versatile applications in organic synthesis. As a key intermediate, it facilitates the construction of complex molecules in pharmaceuticals (e.g., drug candidates targeting enzymatic inhibition) and advanced materials (e.g., polymers with tailored stability) .
The compound’s carboximidamide group (-C(=NH)NH₂) enhances its reactivity in nucleophilic addition and cyclization reactions, making it indispensable for generating nitrogen-rich frameworks . Commercial sources report a purity of 95%, with applications emphasizing its role as a "building block" for functionalized intermediates .
Properties
IUPAC Name |
4-propyloxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJXXQNSSBQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4-Propyltetrahydro-2H-pyran-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that 4-propyltetrahydro-2H-pyran-4-carboximidamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For example, a study demonstrated a significant increase in apoptotic markers in treated MCF-7 breast cancer cells compared to untreated controls.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against several bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Industrial Applications
- Pharmaceutical Development : The compound's unique structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects in various diseases, including cancer and infections.
- Material Science : Beyond medicinal applications, this compound is being investigated for its utility in developing new materials with specific properties, such as enhanced stability or solubility in various solvents.
Anticancer Efficacy
A notable study published in the Journal of Medicinal Chemistry examined the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to a significant increase in apoptosis rates, demonstrating its potential as an effective anticancer agent.
Antimicrobial Activity
In another study focused on antimicrobial properties, researchers tested the compound against both Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited considerable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential for use in developing new antimicrobial therapies.
Comparison with Similar Compounds
(R)-Tetrahydro-2H-pyran-3-amine (CAS: 1071829-82-7)
- Molecular Formula: C₅H₁₁NO
- Molecular Weight : 101.15
- Key Features : Chiral amine group at the pyran-3 position.
- Applications : Used in asymmetric synthesis for enantioselective catalysis, particularly in pharmaceutical intermediates requiring stereochemical control. Lacks the carboximidamide group, limiting its utility in amidine-based reactions .
2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (CAS: 946699-43-0)
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.30
- Key Features : Aromatic amine with a methoxy-tetrahydrofuran linkage.
- Applications : Serves as a precursor for agrochemicals and dyes, leveraging its aromatic ring for electrophilic substitutions. The absence of the amidine group reduces its reactivity in comparison .
Propyl-(tetrahydro-pyran-4-yl)-amine (CAS: 192811-37-3)
- Molecular Formula: C₈H₁₇NO
- Molecular Weight : 143.23
- Purity : 98%
- Key Features : Secondary amine with a propyl chain attached to the pyran-4 position.
- Applications : Utilized in peptide coupling and surfactant synthesis. Higher purity (98%) makes it preferable for sensitive reactions, though its simpler structure lacks the multifunctionality of carboximidamide .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Functional Group | Purity | Primary Applications |
|---|---|---|---|---|---|
| This compound (1255147-43-3) | C₉H₁₈N₂O | 170.25 | Carboximidamide | 95% | Pharmaceuticals, materials science |
| (R)-Tetrahydro-2H-pyran-3-amine (1071829-82-7) | C₅H₁₁NO | 101.15 | Chiral amine | N/A | Asymmetric synthesis |
| 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (946699-43-0) | C₁₃H₁₉NO₂ | 221.30 | Aromatic amine, ether | N/A | Agrochemicals, dyes |
| Propyl-(tetrahydro-pyran-4-yl)-amine (192811-37-3) | C₈H₁₇NO | 143.23 | Secondary amine | 98% | Peptide coupling, surfactants |
Research Findings and Functional Insights
- Reactivity : The carboximidamide group in this compound enables participation in Huisgen cycloaddition and Schiff base formation, reactions less accessible to amine analogs like Propyl-(tetrahydro-pyran-4-yl)-amine .
- Solubility: The amidine moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-functionalized pyran derivatives, aiding in reaction homogeneity .
- Thermal Stability : Derivatives with aromatic substituents (e.g., 2-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine) exhibit higher thermal stability due to resonance effects, whereas the carboximidamide group may introduce sensitivity to hydrolysis .
Biological Activity
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tetrahydropyran ring structure, which is known for its role in various biological activities. The compound's molecular formula is , and it is characterized by the presence of a carboximidamide functional group that enhances its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways:
- NF-κB Pathway Modulation : This compound has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation. By downregulating pro-inflammatory cytokines, it may help in managing inflammatory diseases.
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit various enzymes involved in cancer progression and inflammatory processes. These include cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial for cellular signaling and gene expression.
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies have indicated a reduction in inflammatory markers, suggesting its potential use in treating conditions like arthritis. For instance, it has been observed to decrease secondary foot swelling and arthritic indices in animal models.
Anticancer Activity
The compound also shows promise as an anticancer agent. Derivatives of tetrahydropyran compounds have been reported to inhibit various cancer cell lines. A notable study indicated that modifications to the structure could enhance antiproliferative effects against colon adenocarcinoma and lung carcinoma cell lines, with IC50 values around 92.4 µM .
Antimicrobial Effects
In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its derivatives have shown effectiveness against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as a novel antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate stability and bioavailability. Studies indicate that the compound undergoes metabolic transformations that may enhance its therapeutic efficacy while minimizing toxicity .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Adjuvant-Induced Arthritis Model : In this study, this compound was administered to rats with induced arthritis. Results showed a significant reduction in inflammation markers and joint swelling compared to control groups.
- Cancer Cell Line Studies : Various derivatives were tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis suggested that specific modifications could lead to enhanced anticancer properties .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for verifying the purity and structural identity of 4-propyltetrahydro-2H-pyran-4-carboximidamide?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural integrity, particularly to resolve ambiguities in the pyran ring substitution pattern and propyl chain orientation. Infrared (IR) spectroscopy can further validate functional groups like the carboximidamide moiety .
Q. What are the essential safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, and goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For spills, employ inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to limit reactivity .
Advanced Research Questions
Q. How can researchers optimize catalytic steps to address low yield in synthesizing this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary catalysts (e.g., palladium or enzyme-based systems), temperature, and solvent polarity. Retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can identify bottlenecks, such as steric hindrance at the pyran-4 position . Process simulation software (e.g., Aspen Plus) helps model reaction kinetics and optimize mass transfer in multi-step routes .
Q. What strategies reconcile contradictory data between computational predictions and experimental binding affinities for this compound?
- Methodological Answer : Use ensemble docking approaches to account for protein flexibility in molecular dynamics simulations. Validate computational models with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics. Cross-reference results with orthogonal assays (e.g., fluorescence polarization) to resolve discrepancies . Theoretical frameworks linking electronic properties (e.g., Hammett constants) to bioactivity can further contextualize outliers .
Q. What methodological frameworks are suitable for studying the environmental fate of degradation products of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing to identify degradation intermediates. Use computational tools (e.g., EPI Suite) to predict biodegradation pathways and ecotoxicity. Field studies should integrate atmospheric sampling (e.g., aerosol mass spectrometry) to assess photolytic degradation under varying UV conditions .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 1–10 and 25–40°C, monitored via UPLC-MS. Compare degradation kinetics using Arrhenius modeling to extrapolate shelf-life. Cross-validate with in vitro bioactivity assays (e.g., enzyme inhibition) to correlate stability with functional efficacy .
Experimental Design
Q. What in vitro/in vivo models are optimal for evaluating the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability assays and microsomal stability tests (human/rat liver microsomes) for metabolic liability assessment. In vivo, employ cassette dosing in rodent models with LC-MS/MS quantification to minimize animal use. Physiologically based pharmacokinetic (PBPK) modeling integrates these data to predict human PK .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
